molecular formula C15H17N5O5S B2983824 2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 496777-52-7

2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2983824
CAS No.: 496777-52-7
M. Wt: 379.39
InChI Key: GSIJBYRNIPLRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a chemical compound designed for research applications, featuring a piperazine core linked to a pyrimidine heterocycle and a methoxy-nitrophenylsulfonyl group. This structure combines key pharmacophores often explored in medicinal chemistry and drug discovery. The piperazine ring is a prevalent scaffold in bioactive molecules, known for its conformational flexibility and ability to improve solubility . The sulfonamide functional group, formed from the piperazine and the phenylsulfonyl moiety, is a common feature in compounds with a wide range of biological activities and is frequently utilized in chemical synthesis and materials science . The presence of both methoxy and nitro substituents on the phenyl ring fine-tunes the electronic properties of the molecule and provides a handle for further synthetic modification, for instance, through reduction of the nitro group to an aniline. The pyrimidine heterocycle is a fundamental building block in nucleic acids and is found in numerous therapeutic agents, making it a high-value template for the development of kinase inhibitors and other targeted therapies . As a heterocyclic building block, this compound is intended for use in pharmaceutical research, chemical biology, and as a precursor for the synthesis of more complex molecules. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2-[4-(4-methoxy-3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O5S/c1-25-14-4-3-12(11-13(14)20(21)22)26(23,24)19-9-7-18(8-10-19)15-16-5-2-6-17-15/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIJBYRNIPLRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring attached to a pyrimidine moiety, with a sulfonyl group and a methoxy-nitrophenyl substituent. Its molecular formula is C16H18N4O5SC_{16}H_{18}N_{4}O_{5}S with a molecular weight of approximately 378.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group is known for its role in enzyme inhibition, while the piperazine ring can facilitate binding to various receptors. The methoxy and nitro groups may enhance lipophilicity and bioavailability, allowing for better penetration into cells.

Biological Activities

Research has indicated that compounds similar to 2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine exhibit several biological activities:

  • Anticancer Activity :
    • Several studies have reported that similar pyrimidine derivatives show promising anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, a study on pyrido[2,3-d]pyrimidines demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antibacterial and Antifungal Activities :
    • Compounds with sulfonamide moieties have shown antibacterial properties by inhibiting bacterial enzymes such as dihydropteroate synthase. Research indicates that derivatives with similar structures exhibit effective antibacterial activity against strains like E. coli and S. aureus .
  • Enzyme Inhibition :
    • The compound's structure suggests potential for inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Case Study 1: Antitumor Activity

In a recent study, pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines (e.g., A549). The results indicated that certain derivatives exhibited IC50 values below 20 µM, demonstrating significant antitumor activity .

Case Study 2: Antibacterial Efficacy

A series of synthesized compounds based on the piperazine scaffold were tested against multiple bacterial strains. Results showed that some derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure ExampleObserved EffectReference
AnticancerPyrido[2,3-d]pyrimidinesIC50 < 20 µM against A549 cells
AntibacterialSulfonamide derivativesMIC < 10 µM against E. coli
Enzyme InhibitionPiperazine-based compoundsSignificant AChE inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine and related compounds:

Compound Core Structure Substituents Key Features
2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine (Target) Pyrimidine 4-Methoxy-3-nitrophenyl sulfonyl on piperazine Combines nitro (electron-withdrawing) and methoxy (electron-donating) groups.
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazinylmethyl, morpholine, 2-methylbenzimidazole Larger molecular weight (MH+ 494.19), fused thiophene ring system.
2-(3,4-dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 3,4-Dimethoxyphenyl, 4-methylpiperazine Extended planar core; methylpiperazine enhances lipophilicity.
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide Acetamide 4-Fluorophenyl-piperazine sulfonyl, 4-methoxyphenyl Flexible propyl linker; fluorophenyl enhances metabolic stability.

Structural and Functional Insights:

Core Structure Variations: The target compound’s pyrimidine core is simpler than the thieno[3,2-d]pyrimidine in , which incorporates a fused thiophene ring for increased aromaticity and rigidity . Pyrido[1,2-a]pyrimidinones () feature a bicyclic system that may enhance binding to planar enzymatic pockets compared to monocyclic pyrimidines .

Substituent Effects :

  • The 4-methoxy-3-nitrophenyl group in the target compound introduces steric and electronic complexity absent in analogs like the 4-fluorophenyl or 3,4-dimethoxyphenyl derivatives . The nitro group’s electron-withdrawing nature could modulate reactivity or binding affinity.
  • Piperazine modifications (e.g., methylpiperazine in ) often improve pharmacokinetic properties, whereas methanesulfonyl groups () may enhance solubility .

Biological Implications: While biological data for the target compound is unavailable, structurally related compounds in –3 are associated with kinase inhibition (e.g., thienopyrimidines) or GPCR modulation (e.g., fluorophenyl-piperazines) . The nitro group in the target may confer unique selectivity profiles due to its strong electron-withdrawing effects.

Physicochemical Properties: The target compound’s molecular weight is likely lower than the thienopyrimidine derivative (MH+ 494.19), suggesting better bioavailability . Compared to acetamide derivatives (), the pyrimidine core may reduce metabolic degradation but increase rigidity .

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